

Detecting 2-Hydroxybutyrylated Proteins: Application Notes and Protocols

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Compound of Interest

Compound Name: 2-Hydroxybutyryl-CoA

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Introduction

Lysine 2-hydroxybutyrylation (Kbhb) is a recently identified post-translational modification (PTM) where a 2-hydroxybutyryl group is covalently attached to the ϵ -amino group of a lysine residue.^[1] This modification is dynamically regulated by cellular metabolism, particularly the levels of the ketone body β -hydroxybutyrate (BHB), and has been implicated in the regulation of gene expression and various cellular processes.^{[2][3][4][5]} The study of 2-hydroxybutyrylation is crucial for understanding its role in health and disease, including metabolic disorders, cancer, and neurological conditions, making its detection a key aspect of fundamental research and drug development.^{[4][5][6]}

This document provides detailed application notes and protocols for the primary methods used to detect and quantify 2-hydroxybutyrylated proteins: antibody-based assays and mass spectrometry-based proteomics.

I. Antibody-Based Detection of 2-Hydroxybutyrylated Proteins

Antibody-based methods are powerful for the specific detection and visualization of 2-hydroxybutyrylated proteins. These techniques rely on antibodies that can recognize either the

2-hydroxybutyryl-lysine modification in a sequence-independent manner (pan-specific) or a specific 2-hydroxybutyrylated lysine residue on a particular protein (site-specific).[7]

A. Western Blotting

Western blotting is a widely used technique to detect specific proteins in a complex mixture. Using a pan-Kbhb antibody, it can reveal the overall levels of protein 2-hydroxybutyrylation.

Experimental Protocol: Western Blotting for 2-Hydroxybutyrylated Proteins

- Sample Preparation (Protein Extraction):
 - For Adherent Cells:
 1. Wash cells with ice-cold PBS.
 2. Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors.
 3. Scrape cells and transfer the lysate to a microcentrifuge tube.
 4. Incubate on ice for 30 minutes with occasional vortexing.
 5. Centrifuge at 16,000 x g for 20 minutes at 4°C.
 6. Collect the supernatant containing the protein extract.
 - For Suspension Cells:
 1. Pellet cells by centrifugation (e.g., 500 x g for 5 minutes).[8]
 2. Wash the cell pellet with ice-cold PBS.[8]
 3. Resuspend the pellet in ice-cold lysis buffer.[8]
 4. Proceed with incubation and centrifugation as for adherent cells.[9]
 - Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

- SDS-PAGE and Protein Transfer:

1. Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
2. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
3. Run the gel to separate proteins by size.[\[9\]](#)
4. Transfer the separated proteins to a nitrocellulose or PVDF membrane. For PVDF membranes, pre-soak in methanol.[\[9\]](#)

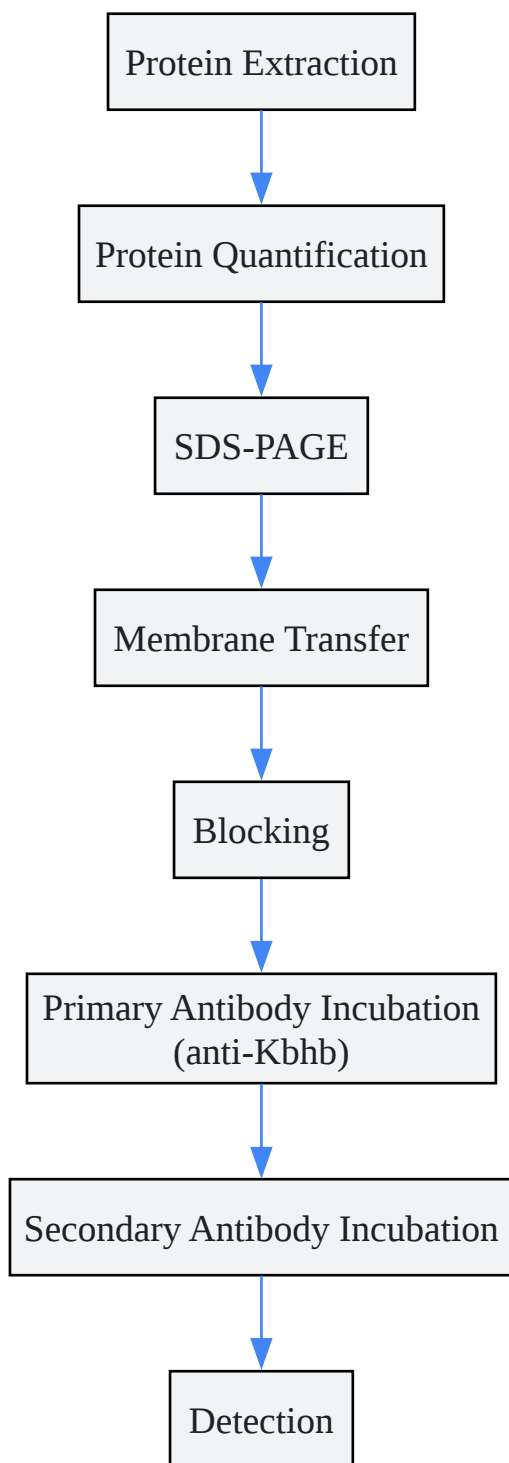
- Immunoblotting:

1. Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[\[8\]](#)[\[10\]](#)
2. Primary Antibody Incubation: Incubate the membrane with a pan-anti-Kbhb antibody (e.g., at a 1:500 - 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.[\[2\]](#)[\[11\]](#)
3. Washing: Wash the membrane three times for 10 minutes each with TBST.
4. Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) at the recommended dilution for 1 hour at room temperature.[\[10\]](#)[\[11\]](#)
5. Washing: Repeat the washing step.

- Detection:

1. Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.
2. Incubate the membrane with the substrate.
3. Visualize the signal using a CCD imager or X-ray film.[\[8\]](#)

Workflow for Western Blotting



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Caption: Western blotting workflow for detecting 2-hydroxybutyrylated proteins.

B. Immunoaffinity Enrichment

For the identification of specific 2-hydroxybutyrylated proteins or for enriching low-abundance modified proteins, immunoaffinity purification (or immunoprecipitation) is employed. This is often a crucial step before mass spectrometry analysis.

Experimental Protocol: Immunoaffinity Enrichment of 2-Hydroxybutyrylated Peptides

- Protein Extraction and Digestion:
 1. Extract proteins from cells or tissues as described for Western blotting.
 2. Denature, reduce, and alkylate the proteins.[\[12\]](#)
 3. Digest the proteins into peptides using a protease such as trypsin.
- Enrichment:
 1. Use anti- β -Hydroxybutyryllysine antibody-conjugated agarose beads.[\[13\]](#)
 2. Incubate the digested peptides with the antibody-conjugated beads (e.g., 40 μ l of beads per 2 mg of peptides) overnight at 4°C with gentle rotation.[\[13\]](#)
 3. Wash the beads several times with wash buffer to remove non-specifically bound peptides.
 4. Elute the enriched 2-hydroxybutyrylated peptides from the beads using an elution buffer (e.g., 0.1% trifluoroacetic acid).
- Sample Desalting:
 1. Desalt the eluted peptides using a C18 StageTip or ZipTip prior to mass spectrometry analysis.

II. Mass Spectrometry-Based Proteomic Analysis

Mass spectrometry (MS) is a powerful tool for the large-scale identification and quantification of PTMs, including 2-hydroxybutyrylation.[\[5\]](#)

A. Global Profiling of 2-Hydroxybutyrylation

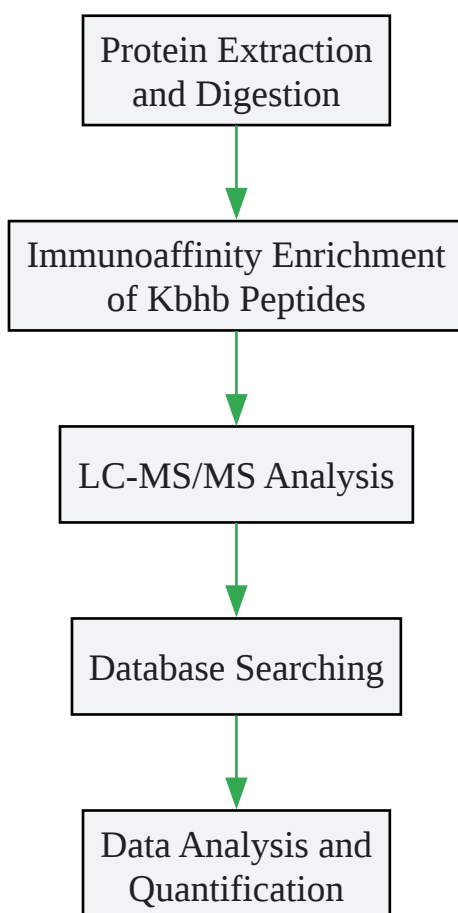
This approach aims to identify and quantify thousands of 2-hydroxybutyrylation sites in a single experiment.

Experimental Protocol: LC-MS/MS Analysis of 2-Hydroxybutyrylated Peptides

- Sample Preparation and Enrichment:
 1. Prepare protein extracts and perform tryptic digestion as described previously.
 2. Enrich 2-hydroxybutyrylated peptides using immunoaffinity purification.[\[13\]](#)[\[14\]](#)
- Liquid Chromatography (LC) Separation:
 1. Load the enriched and desalted peptides onto a reverse-phase LC column.
 2. Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).[\[15\]](#)
- Tandem Mass Spectrometry (MS/MS):
 1. Eluted peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.[\[12\]](#)
 2. The mass spectrometer performs cycles of a full MS scan followed by several MS/MS scans on the most abundant precursor ions.
 3. In MS/MS, precursor ions are fragmented, and the resulting fragment ions are analyzed to determine the peptide sequence and locate the modification site.
- Data Analysis:
 1. The resulting MS/MS spectra are searched against a protein sequence database using software such as MaxQuant or Proteome Discoverer.
 2. The search parameters must include 2-hydroxybutyrylation of lysine as a variable modification.

3. Identified peptides and proteins are filtered based on a false discovery rate (FDR) to ensure high confidence.

Workflow for Proteomic Analysis



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Caption: Workflow for mass spectrometry-based proteomics of 2-hydroxybutyrylation.

B. Quantitative Analysis

Quantitative proteomics allows for the comparison of 2-hydroxybutyrylation levels across different samples or conditions. This can be achieved using label-free quantification or stable isotope labeling methods.

Quantitative Data Summary

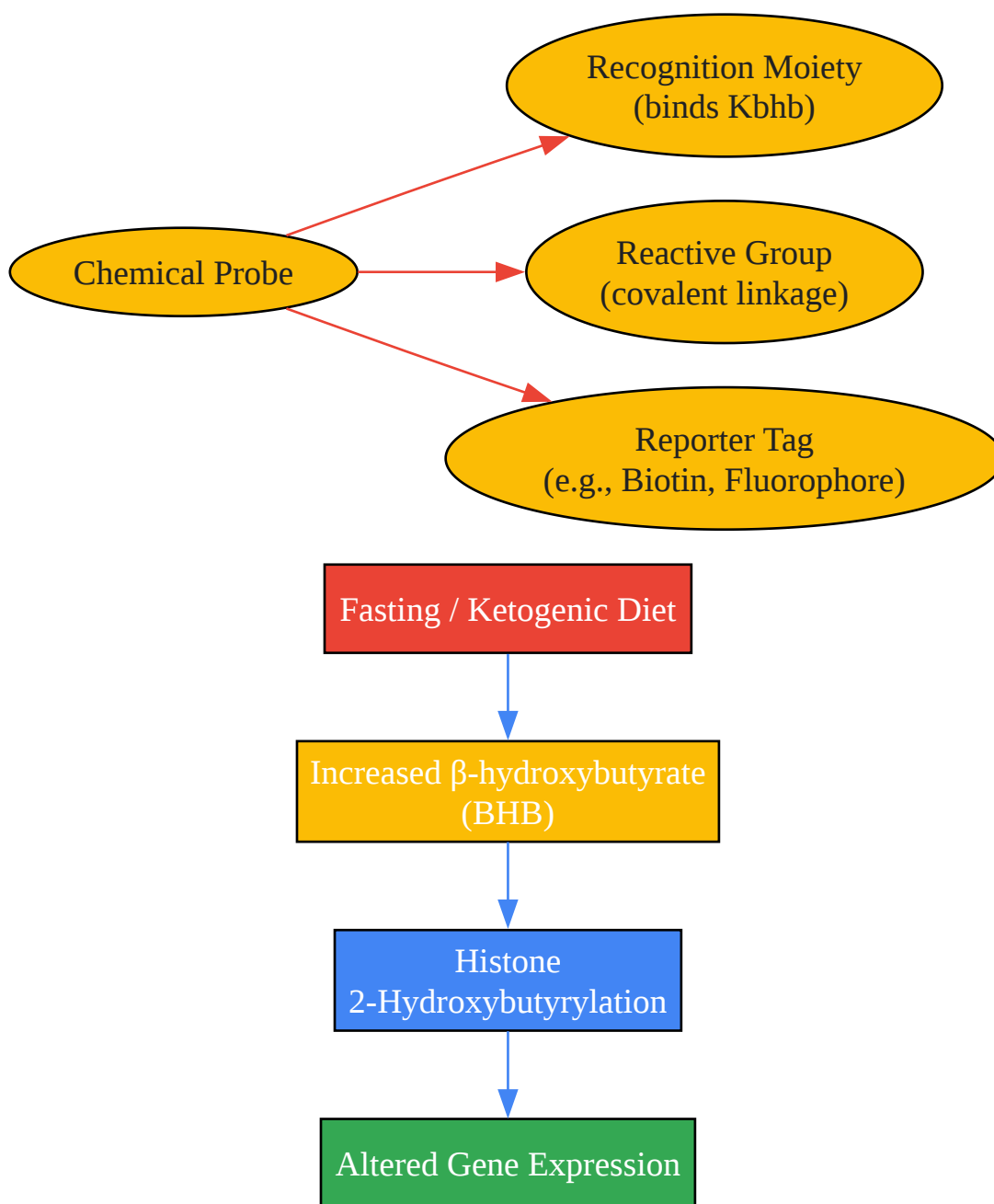
The following table summarizes representative quantitative proteomics data from studies investigating changes in protein 2-hydroxybutyrylation.

Study Context	Comparison	Number of Identified Kbhb Sites	Number of Identified Kbhb Proteins	Significantly Changed Sites	Reference
Aging in Mouse Hearts	Aged vs. Young	1710	641	183	[1]
AMPK α 2 Knockout in Mouse Hearts	Knockout vs. Wildtype	1181	455	244	[16]
BHB Treatment in MEF Cells	BHB-treated vs. Control	840	429	42 (increased)	[15] [17]
Tip60 Overexpression in Human Cells	Overexpression vs. Wildtype	3502	1050	536 (unique to OE), 13 (increased)	[18]
Fasting in Mouse Liver	Fasted vs. Fed	11	-	4-40 fold increase at major sites	[3]

III. Chemical Probes for 2-Hydroxybutyrylation

Chemical probes offer an alternative or complementary approach to antibodies for detecting and identifying modified proteins. While the development of specific probes for 2-hydroxybutyrylation is an emerging area, the general principle involves a molecule with three key components: a recognition element for the modified lysine, a reactive group for covalent attachment to interacting proteins, and a reporter tag for detection or enrichment.

Logical Relationship of a Chemical Probe



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